![molecular formula C31H25N3 B11485477 1-(3,4-dimethylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11485477.png)
1-(3,4-dimethylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE is a complex heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of trisubstituted imidazoles from acetophenones and benzylic amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: TBHP in the presence of N-heterocyclic carbenes.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trisubstituted Imidazoles: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their reactivity and applications.
2,4,5-Trisubstituted Imidazoles: These compounds also have a similar core but are synthesized using different methods and have distinct properties.
Uniqueness
1-(3,4-DIMETHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H25N3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2,5,6-triphenylimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C31H25N3/c1-22-18-19-27(20-23(22)2)34-28(24-12-6-3-7-13-24)21-33-30(26-16-10-5-11-17-26)29(32-31(33)34)25-14-8-4-9-15-25/h3-21H,1-2H3 |
InChI Key |
KDQCNYPRGMPRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.